molecular formula C14H14N2O5 B14183351 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- CAS No. 849467-99-8

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-

Katalognummer: B14183351
CAS-Nummer: 849467-99-8
Molekulargewicht: 290.27 g/mol
InChI-Schlüssel: JHZHJLLJSDGPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes an indole ring substituted with a carboxylic acid group and a carboxycarbonylamino group.

Vorbereitungsmethoden

The synthesis of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The carboxylic acid and carboxycarbonylamino groups can be introduced through subsequent reactions involving appropriate reagents such as carboxylic acid derivatives and amines .

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps to isolate the desired product. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. For example, it may bind to enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth .

Eigenschaften

CAS-Nummer

849467-99-8

Molekularformel

C14H14N2O5

Molekulargewicht

290.27 g/mol

IUPAC-Name

6-(oxaloamino)-1-propylindole-5-carboxylic acid

InChI

InChI=1S/C14H14N2O5/c1-2-4-16-5-3-8-6-9(13(18)19)10(7-11(8)16)15-12(17)14(20)21/h3,5-7H,2,4H2,1H3,(H,15,17)(H,18,19)(H,20,21)

InChI-Schlüssel

JHZHJLLJSDGPSH-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=CC2=CC(=C(C=C21)NC(=O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.